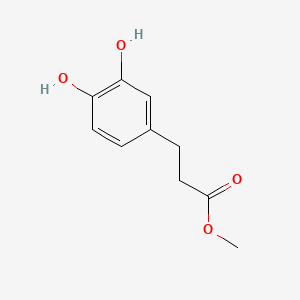
Methyl 3-(3,4-dihydroxyphenyl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(3,4-dihydroxyphenyl)propanoate” were not found in the search results, related compounds such as “methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate” and “2-Methyl-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA)” have been mentioned in the context of organic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O4 . The average mass is 196.2 g/mol.
Chemical Reactions Analysis
“this compound” has been identified in the leaves of Eucommia ulmoides Oliv., where it exhibits anti-inflammatory properties . This compound, along with others isolated from the same plant, showed inhibitory effects on LPS-induced NO production in macrophage cells .
Applications De Recherche Scientifique
Anti-Inflammatory Activities
Methyl 3-(3,4-dihydroxyphenyl)propanoate, identified in the leaves of Eucommia ulmoides Oliv., exhibits anti-inflammatory properties. This compound, along with others isolated from the same plant, showed inhibitory effects on LPS-induced NO production in macrophage cells, indicating potential for anti-inflammatory applications (Ren et al., 2021).
Anti-Myocardial Ischemia Properties
Danshensu derivatives, including a compound structurally similar to this compound, were shown to have protective activities against hypoxia-induced cellular damage and exhibited anti-myocardial ischemic effects. These findings suggest potential applications in anti-myocardial ischemia therapy (Dong et al., 2009).
Applications in Organic Synthesis
This compound plays a role in organic synthesis. It has been used as a key intermediate in the synthesis of various compounds, such as 6-acylcoumarins, indicating its utility in the field of organic chemistry (Cairns et al., 1992).
Antioxidant Applications
This compound, when loaded with mesoporous silica nanoparticles, has been used as an antioxidant for synthetic ester lubricant oil. The combination with mesoporous silica nanoparticles enhances the antioxidant stability, suggesting its potential in industrial applications (Huang et al., 2018).
Charge Transfer and Hyperpolarizability Studies
A theoretical study on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, a related compound, focused on its charge transfer and hyperpolarizability, which are crucial parameters in materials science, especially for electronic and photonic applications (Chaudhary et al., 2022).
Mécanisme D'action
“Methyl 3-(3,4-dihydroxyphenyl)propanoate” not only functions as a nitrification inhibitor in soil but also modulates plant growth and root system architecture (RSA) . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings . The differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributed to the MHPP-mediated plant growth .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULQOXXTCSEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342200 | |
| Record name | Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3598-22-9 | |
| Record name | Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



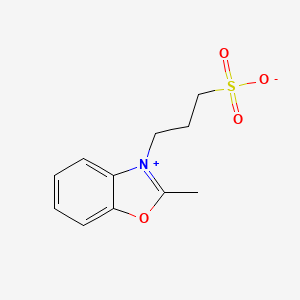

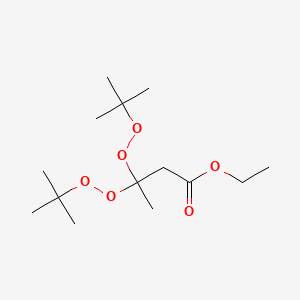
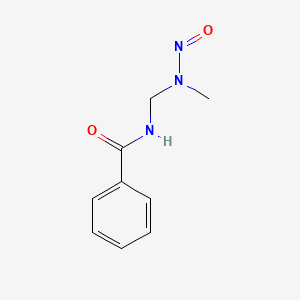


![1-Propanaminium, N-(2-amino-2-oxoethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, chloride](/img/structure/B1616172.png)

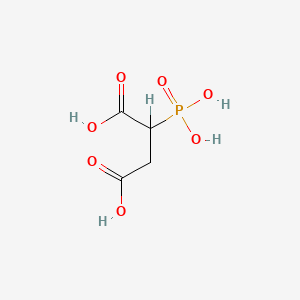
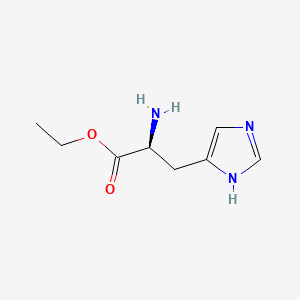
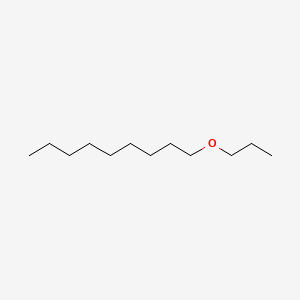
![Benzoic acid, 5-[[4'-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B1616184.png)
![5-[1-Methyl-2-(3-methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid](/img/structure/B1616186.png)
![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)